2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with isopropylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-Fluoronicotinic Acid: A precursor in the synthesis of 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide.
N-Isopropyl-2,6-Dichloro-5-Fluoronicotinamide: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)13-9(15)5-3-6(12)8(11)14-7(5)10/h3-4H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNIEVARMJBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(N=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381911 | |
Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680217-86-1 | |
Record name | 2,6-Dichloro-5-Fluoro-N-Isopropylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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